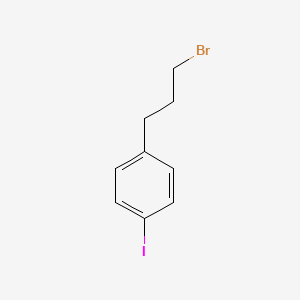
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (BCBD) is a heterocyclic compound belonging to the benzoxazolone family of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals and has been extensively studied for its potential applications in various fields. BCBD has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and antifungals. Furthermore, BCBD has been studied as an antimicrobial agent, as well as for its potential role in the treatment of cancer and other diseases.
Scientific Research Applications
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential applications in various fields. It has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and antifungals. Furthermore, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been studied as an antimicrobial agent, as well as for its potential role in the treatment of cancer and other diseases. In addition, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its ability to bind to certain proteins and enzymes, as well as its ability to inhibit certain enzymes that are involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is not fully understood. However, it is believed that 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one binds to certain proteins and enzymes, which then leads to the inhibition of certain enzymes that are involved in the metabolism of drugs. This inhibition can result in the increased bioavailability of certain drugs, as well as the increased effectiveness of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one are not fully understood. However, it has been suggested that 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one may have anti-inflammatory and anti-tumor effects. In addition, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been found to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been shown to have neuroprotective effects, as well as to reduce the risk of certain neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is relatively inexpensive. Furthermore, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been found to be stable in aqueous solutions, making it an ideal compound for laboratory experiments. However, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is also known to be toxic, and it should be handled with caution.
Future Directions
There are several potential future directions for the study of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. These include further investigation into its potential applications in the synthesis of drugs, its mechanism of action, and its biochemical and physiological effects. In addition, further research could be conducted into the potential therapeutic effects of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, further research could be conducted into the potential neuroprotective effects of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, as well as its potential role in the treatment of cancer and other diseases. Finally, further research could be conducted into the potential toxic effects of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, as well as its potential interactions with other compounds and drugs.
Synthesis Methods
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is typically synthesized by the reaction of 2,3-dibromobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a base. This reaction is often carried out using a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction yields a mixture of products, including 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one and its isomers. The purity of the product can be improved by recrystallization or chromatographic methods.
properties
IUPAC Name |
7-bromo-5-chloro-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDMHJWNFUVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)


![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)



